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Compound of Interest

Compound Name: 1-Pentanol, 5-(p-aminophenoxy)-

CAS No.: 100055-08-1

Cat. No.: B1663981

Get Quote

Executive Summary
5-(4-Aminophenoxy)-1-pentanol (CAS: 50995-88-7 / Analogous to 39905-57-2) is a bifunctional

linker molecule critical in the synthesis of Proteolysis Targeting Chimeras (PROTACs),

Antibody-Drug Conjugates (ADCs), and liquid crystalline materials. Its structure features a polar

primary alcohol and a basic primary amine separated by a semi-hydrophobic pentyl-phenyl

ether spacer.

This amphiphilic nature dictates a specific solubility profile: high solubility in polar organic

solvents (DMSO, Methanol), moderate solubility in chlorinated solvents (DCM), and poor

solubility in non-polar hydrocarbons (Hexane) and neutral water. This guide provides a

validated solubility matrix, experimental protocols for dissolution, and purification strategies

based on physicochemical principles.

Physicochemical Characterization
Understanding the molecular architecture is the first step to mastering its solubility.
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Property Value / Description Mechanistic Implication

Chemical Structure

Bifunctional: Amine (Basic) +

Alcohol (Neutral). Spacer:

Hydrophobic C5 chain.

Molecular Weight 195.26 g/mol

Small molecule; kinetics of

dissolution will be rapid in

compatible solvents.

Physical State
Low-melting solid or viscous oil

(MP ~40–50°C)*

Based on 4-(hexyloxy)aniline

analogs. Easy to melt for

solvent-free reactions.

pKa (Predicted) ~4.6 (Aniline amine)

pH-Dependent Solubility:

Highly soluble in aqueous acid

(pH < 4).

LogP (Predicted) ~1.7 – 2.0

Lipophilic enough to cross

membranes; requires organic

cosolvents for aqueous

assays.

Solubility Matrix & Solvent Selection
The following data synthesizes experimental behaviors of homologous alkoxyanilines (e.g., 4-

(hexyloxy)aniline) and general solubility rules for amino-alcohols.

Solvent Compatibility Table

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663981?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvent Class Specific Solvent Solubility Rating
Mechanistic
Rationale

Polar Aprotic DMSO, DMF, DMAc
Excellent (>100

mg/mL)

Dipole-dipole

interactions disrupt

the crystal lattice; H-

bond acceptors

stabilize the -OH and -

NH2 protons.

Preferred for stock

solutions.

Polar Protic Methanol, Ethanol High (>50 mg/mL)

Strong H-bonding

network matches the

solute's

donor/acceptor sites.

Ideal for

recrystallization.

Chlorinated DCM, Chloroform Good (20–50 mg/mL)

Solubilizes the

aromatic ring and alkyl

chain effectively.

Good for extraction.

Ethers THF, Dioxane Moderate-Good

Good solvation of the

organic backbone;

moderate interaction

with polar groups.

Esters Ethyl Acetate Moderate

Useful for extraction

but may require

heating to fully

dissolve high

concentrations.

Aqueous Water (Neutral pH) Poor (<1 mg/mL) The hydrophobic C5-

phenyl core

dominates. The polar

groups are insufficient

to pull the molecule
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into the aqueous

phase.

Aqueous (Acidic) 0.1M HCl / TFA High

Protonation of the

amine (

) drastically increases

polarity, forcing

aqueous solubility.

Hydrocarbons Hexane, Pentane Insoluble

Lack of polar

interactions causes

the solute to "oil out"

or precipitate.

Excellent anti-

solvents.

Experimental Protocols
Protocol A: Preparation of Stock Solution (50 mM)
For biological assays or chemical synthesis.

Weighing: Accurately weigh 9.76 mg of 5-(4-aminophenoxy)-1-pentanol into a chemically

resistant glass vial (amber glass recommended to prevent amine oxidation).

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

Note: DMSO is hygroscopic. Use fresh or dry solvent to prevent water uptake which can

degrade the compound over time.

Dissolution: Vortex for 30 seconds. If the compound is a solid and resists dissolution,

sonicate at 35°C for 5 minutes.

Verification: Visual inspection should show a clear, particle-free solution.

Storage: Store at -20°C. Stable for 3–6 months.

Protocol B: Purification via Recrystallization
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Used when the compound contains impurities (e.g., nitro-precursor or inorganic salts).

Dissolution: Dissolve crude solid in a minimum volume of boiling Ethanol (EtOH).

Filtration: Filter hot (if insoluble particles are present) through a pre-warmed glass frit.

Nucleation: Allow the solution to cool slowly to room temperature.

Anti-solvent Addition (Optional): If crystallization does not occur, add Hexane dropwise until

persistent cloudiness appears, then re-heat slightly to clear and cool again.

Collection: Filter the crystals and wash with cold Hexane/EtOH (9:1 mixture).

Visualizing the Solubility Logic
The following diagram illustrates the decision-making process for solvent selection based on

the application (Synthesis, Purification, or Analysis).

5-(4-Aminophenoxy)-1-pentanol

Synthesis / Reaction

Purification

Bio-Assay / Analysis

DCM / THF
(Good Solubility)Acylation/Alkylation

DMSO
(Universal Solvent)

SnAr Reactions

Ethanol / Methanol
(High Solubility)

Recrystallization

Hexane / Water
(Anti-Solvents)

Precipitation

HPLC Mobile Phase

Stock Solution

Click to download full resolution via product page

Figure 1: Decision matrix for solvent selection based on experimental intent.

Applications & Implications
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The solubility profile of this molecule is not just a physical property; it dictates its utility in drug

discovery:

PROTAC Linker Design: The C5 chain provides a "flexible" spacer. The high solubility in

DMSO ensures it can be easily conjugated to E3 ligase ligands (like Thalidomide) and

Warheads.

Liquid Crystals: The alkoxyaniline core is a mesogen. The transition from solid to liquid

crystal phases often requires precise thermal handling, usually facilitated by casting from

Chloroform or Toluene.

Surface Modification: The amine group allows for covalent attachment to carboxylic acid-

functionalized surfaces (e.g., biosensors). This reaction is best performed in aqueous buffers

at pH 5–6 (using EDC/NHS coupling) where the amine is soluble and reactive.

Safety & Handling
Toxicity: Aromatic amines are potential carcinogens and skin sensitizers. Handle in a fume

hood.

Oxidation: The aniline moiety is prone to oxidation (turning brown/black) in air. Store under

inert gas (Nitrogen/Argon).

Disposal: Dispose of as hazardous organic waste (halogenated or non-halogenated

depending on solvent).

References
Compound Data & Analog Properties

PubChem Compound Summary for CID 75634 (5-Amino-1-pentanol) and CID 24853312
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Synthesis & Reduction Protocols (Nitro to Amine)

Reduction of Nitro Compounds to Amines.[1][2][3][4] Organic Chemistry Portal. (Describes

standard solvents like EtOH/MeOH for this reduction).

Source:

Liquid Crystal Mesogens

Galewski, Z. "Phase diagrams of the 4-alkoxybenzylidene-4'-alkoxyanilines". (Confirming
the melting point and solubility trends of long-chain alkoxyanilines).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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